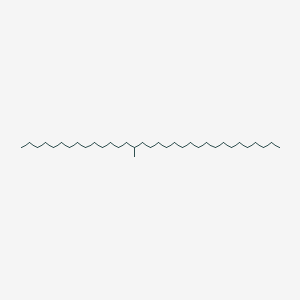

15-Methyltritriacontane

描述

属性

IUPAC Name |

15-methyltritriacontane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70/c1-4-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-34(3)32-30-28-26-24-22-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQGOONCABNXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336253 | |

| Record name | 15-Methyltritriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56987-77-0 | |

| Record name | 15-Methyltritriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Stereochemical Considerations of 15 Methyltritriacontane

Methodologies for Racemic Synthesis of 15-Methyltritriacontane

The racemic synthesis of this compound provides a mixture of both the (R)- and (S)-enantiomers. These methods are typically more straightforward and cost-effective than their enantioselective counterparts, making them suitable for initial biological studies or when stereospecificity is not a primary concern.

Multi-Step Reaction Sequences and Strategic Intermediates

A notable racemic synthesis of this compound is a four-step process that commences with 1-hexadecene (B165127). nih.gov This approach strategically builds the carbon skeleton through a series of key transformations. Although the specific intermediates of this exact four-step synthesis are not detailed in readily available literature, a general and efficient strategy for the synthesis of similar long-chain methyl-branched alkanes involves the coupling of Grignard reagents with long-chain alkyl halides.

A plausible synthetic sequence, based on common organic synthesis methodologies, could involve the following strategic steps:

Functionalization of the Starting Alkene: The initial step would likely involve the conversion of 1-hexadecene into a more reactive intermediate, such as an alkyl halide. This could be achieved through hydrobromination, for instance, to yield 1-bromohexadecane.

Formation of a Key Ketone Intermediate: A crucial intermediate in the synthesis of methyl-branched alkanes is often a ketone with the carbonyl group at the position where the methyl branch is desired. This ketone can be synthesized by reacting a Grignard reagent, such as heptadecylmagnesium bromide (prepared from 1-bromoheptadecane), with an appropriate carboxylic acid derivative.

Introduction of the Methyl Group: The methyl group is introduced via a Grignard reaction with the ketone intermediate. The addition of methylmagnesium bromide to the ketone would yield a tertiary alcohol.

Deoxygenation to the Final Alkane: The final step involves the removal of the hydroxyl group to afford the target alkane, this compound. This can be accomplished through a variety of deoxygenation methods, such as dehydration to an alkene followed by catalytic hydrogenation.

Optimization of Overall Yield and Reaction Efficiency

Factors that can be fine-tuned to enhance the efficiency of Grignard reactions include:

Reaction Temperature: Lowering the reaction temperature can often minimize the formation of side products, such as elimination products, particularly when dealing with sterically hindered substrates. acs.org

Choice of Solvent: The solvent plays a critical role in stabilizing the Grignard reagent. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for the formation and reactivity of the Grignard reagent. libretexts.org

Catalyst Systems: For cross-coupling reactions involving Grignard reagents and alkyl halides, the choice of catalyst can significantly impact the yield. While typically not required for simple additions to carbonyls, certain coupling reactions benefit from catalysts like copper(I) iodide to achieve high yields. researchgate.net

Enantioselective Synthesis Approaches for this compound Stereoisomers

The biological activity of many chiral molecules is highly dependent on their stereochemistry. In the case of this compound, the ability to synthesize specific enantiomers is crucial for elucidating its precise pheromonal function.

Utilization of Chiral Starting Materials (e.g., (R)-(+)-pulegone)

A successful enantioselective synthesis of both the (R)- and (S)-enantiomers of this compound has been achieved in eight steps, starting from the readily available and optically pure monoterpene, (R)-(+)-pulegone. nih.gov This chiral pool approach leverages the inherent stereocenter of the starting material to build the desired stereochemistry in the final product.

The synthesis of other complex chiral molecules has also utilized (S)-pulegone, demonstrating its versatility as a chiral building block. nih.gov The general strategy involves the degradation of the pulegone (B1678340) skeleton to a key chiral intermediate, which is then elaborated to the final target molecule.

Asymmetric Synthetic Transformations

In addition to using chiral starting materials, enantioselective synthesis relies on asymmetric synthetic transformations to create new stereocenters with a high degree of control. For the synthesis of chiral hydrocarbons like this compound, key asymmetric reactions could include:

Asymmetric Reduction of Ketones: A common strategy involves the asymmetric reduction of a prochiral ketone to a chiral alcohol. This can be achieved using chiral reducing agents, such as those derived from borane (B79455) and chiral amino alcohols, which can yield high enantiomeric excesses. The resulting chiral alcohol can then be converted to the corresponding alkane with retention or inversion of configuration, depending on the chosen reaction pathway.

Asymmetric Alkylation: The introduction of the methyl group can be achieved through asymmetric alkylation of a suitable precursor. This often involves the use of chiral auxiliaries to direct the approach of the methylating agent.

Control of Configurational Purity in Chiral Hydrocarbon Production

The synthesis of chiral hydrocarbons with high configurational purity is a significant challenge. A general approach to achieving this involves the use of configurationally pure α-methylalkanoic acids as precursors. This method has been successfully employed to synthesize stereoisomers of this compound with a configurational purity greater than 99.6%.

Ensuring and verifying the high configurational purity of the final product is a critical aspect of enantioselective synthesis. The most common and effective technique for this purpose is chiral gas chromatography (GC) . gcms.czchromatographyonline.com

Interactive Data Table: Analysis of Chiral Hydrocarbons

| Analytical Technique | Principle | Application in this compound Synthesis |

| Chiral Gas Chromatography (GC) | Utilizes a chiral stationary phase (often based on cyclodextrins) to differentially interact with enantiomers, leading to their separation. | To resolve the (R)- and (S)-enantiomers of this compound and accurately determine the enantiomeric excess (e.e.) of the synthesized product. |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. The direction and magnitude of rotation are characteristic of a specific enantiomer. | To confirm the presence of a single enantiomer and to determine the specific rotation of the purified (R)- or (S)-15-methyltritriacontane. |

Chiral GC columns, which contain a stationary phase that is itself chiral, can separate enantiomers based on the transient formation of diastereomeric complexes with differing stabilities. researchgate.net This allows for the quantification of each enantiomer in a mixture, providing a direct measure of the enantiomeric excess and, thus, the configurational purity of the synthesized chiral hydrocarbon.

Comparative Analysis of Synthetic Pathways

The synthesis of the branched-chain alkane this compound can be achieved through various organic chemistry pathways. The choice of a particular synthetic route often depends on factors such as the desired yield, scalability for laboratory or industrial production, and the need for stereochemical control.

Several classic and modern synthetic methodologies can be adapted for the synthesis of long-chain branched alkanes like this compound. A comparative analysis of some of these pathways highlights their relative efficiencies and challenges in scaling up production.

Wittig Reaction: The Wittig reaction is another well-established method for forming carbon-carbon double bonds, which can then be hydrogenated to yield the desired alkane. organic-chemistry.orgmasterorganicchemistry.comnih.gov This reaction involves the interaction of an aldehyde or ketone with a phosphonium (B103445) ylide. organic-chemistry.orgmasterorganicchemistry.comyoutube.com A significant drawback, particularly for industrial applications, is the production of triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which can complicate product purification. masterorganicchemistry.com

Suzuki Coupling: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a highly efficient and versatile method for carbon-carbon bond formation. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction between an organoboron compound and an organohalide is known for its high yields and tolerance of a wide range of functional groups. The catalytic nature of the Suzuki coupling makes it more amenable to larger-scale synthesis compared to stoichiometric reactions like the Wittig reaction. However, the cost of the palladium catalyst and the need for its removal from the final product are important considerations for industrial applications.

Interactive Table 1: Comparison of Synthetic Pathways for this compound

| Synthetic Pathway | Key Reagents | Typical Laboratory Yield | Key Scalability Considerations |

| Grignard Reaction | Alkyl halide, Magnesium | Moderate to Good | Requires strict anhydrous conditions; potential for side reactions. epo.orgresearchgate.net |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium ylide | Good | Generates stoichiometric phosphine (B1218219) oxide byproduct, complicating purification. masterorganicchemistry.com |

| Suzuki Coupling | Organoboron compound, Organohalide, Palladium catalyst | High to Excellent | Cost of catalyst and need for its removal from the final product. |

Evaluation of Stereoselectivity and Enantiomeric Excess (ee) Determination

The this compound molecule contains a chiral center at the C-15 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)-15-methyltritriacontane and (S)-15-methyltritriacontane). The ability to control the synthesis to produce a single enantiomer is known as stereoselectivity and is crucial in many applications, particularly in the life sciences.

Stereoselective Synthesis: Achieving a high degree of stereoselectivity in the synthesis of this compound requires the use of chiral starting materials, reagents, or catalysts. nih.govuniversiteitleiden.nlrsc.orgmdpi.com For instance, in a Suzuki coupling reaction, the use of a palladium catalyst bearing a chiral ligand can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Enantiomeric Excess (ee): The success of a stereoselective synthesis is quantified by the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. masterorganicchemistry.comwikipedia.orgchemistrysteps.com An ee of 100% indicates a pure enantiomer, while an ee of 0% represents a racemic mixture (an equal amount of both enantiomers). wikipedia.org The enantiomeric excess can be calculated as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org For example, a mixture containing 70% of the R enantiomer and 30% of the S enantiomer has an enantiomeric excess of 40% (70% - 30%). wikipedia.org

Determination of Enantiomeric Excess: The experimental determination of enantiomeric excess is most commonly and reliably achieved through chromatographic techniques. masterorganicchemistry.comic.ac.uk Chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) are powerful analytical methods that utilize a chiral stationary phase. This stationary phase interacts differently with each enantiomer, causing them to separate and allowing for their individual quantification. ic.ac.uk

Interactive Table 2: Stereoselectivity and Enantiomeric Excess (ee) Determination

| Synthetic Approach | Stereochemical Outcome | Method for ee Determination |

| Synthesis with Achiral Reagents | Racemic mixture (0% ee) | Chiral GC, Chiral HPLC ic.ac.uk |

| Asymmetric Catalysis (e.g., Chiral Suzuki Coupling) | Enantiomerically enriched mixture (ee > 0%) | Chiral GC, Chiral HPLC ic.ac.uk |

| Use of Chiral Auxiliaries | Enantiomerically enriched mixture (ee > 0%) | Chiral GC, Chiral HPLC ic.ac.uk |

Biosynthetic Pathways and Metabolic Origins of 15 Methyltritriacontane

Elucidation of Biological Precursors and Enzymatic Machinery

The biosynthesis of 15-methyltritriacontane, a C34 methyl-branched alkane, originates from common fatty acid metabolism, yet involves a specialized suite of enzymes to achieve its characteristic structure. The process is primarily carried out in specialized abdominal cells known as oenocytes. The general pathway for cuticular hydrocarbon (CHC) biosynthesis in insects begins with the production of fatty acyl-CoA precursors by fatty acid synthases (FAS).

For the formation of a long-chain branched hydrocarbon like this compound, the initial steps involve the production of a very-long-chain fatty acid (VLCFA) precursor. This is achieved through the action of fatty acid elongases, which sequentially add two-carbon units from malonyl-CoA to a growing acyl chain. The methyl branch is introduced through the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit by a microsomal fatty acid synthase.

Following the formation of the branched very-long-chain acyl-CoA, it is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR). The final step in the biosynthesis is a decarbonylation reaction, where the aldehyde is converted to the corresponding hydrocarbon with the loss of one carbon atom. This crucial step is catalyzed by a cytochrome P450 enzyme from the CYP4G family, which acts as an oxidative decarbonylase.

A summary of the key enzyme families involved in the biosynthesis of methyl-branched hydrocarbons is presented in the table below.

| Enzyme Family | Function in this compound Biosynthesis |

| Fatty Acid Synthases (FAS) | Catalyze the initial steps of fatty acid synthesis and incorporate methylmalonyl-CoA to create the methyl branch. |

| Fatty Acid Elongases | Extend the carbon chain of the fatty acid precursor to the required length for a C34 hydrocarbon. |

| Fatty Acyl-CoA Reductases (FARs) | Reduce the very-long-chain branched acyl-CoA to a fatty aldehyde. |

| Cytochrome P450 (CYP4G) | Catalyze the final oxidative decarbonylation step, converting the fatty aldehyde to this compound. |

Mechanisms of Methyl-Branching in Hydrocarbon Biosynthesis

The defining feature of this compound is the methyl group located at the 15th carbon position. The mechanism for introducing this branch involves the substitution of a standard two-carbon extender unit (malonyl-CoA) with a three-carbon branched unit (methylmalonyl-CoA) during the fatty acid elongation process. This specific incorporation is catalyzed by a microsomal fatty acid synthase.

The precise positioning of the methyl group is a critical aspect of the biosynthesis that is not yet fully understood. It is hypothesized that the substrate specificity of the fatty acid synthase and associated elongases plays a crucial role in determining at which point in the chain elongation the methylmalonyl-CoA is incorporated. The timing of this incorporation dictates the final position of the methyl branch in the hydrocarbon chain. For this compound, the methylmalonyl-CoA would be incorporated at a specific juncture during the elongation of the fatty acid precursor.

Comparative Biosynthesis Across Biological Taxa

The production of methyl-branched alkanes is a widespread phenomenon in the insect world, suggesting a conserved evolutionary origin of the underlying biosynthetic pathways.

Conservation of Biosynthetic Pathways within Insecta

Studies across various insect orders have revealed a remarkable conservation of the fundamental enzymatic machinery for CHC biosynthesis. The key enzyme families, including FAS, elongases, FARs, and CYP4G, are consistently implicated in the production of a diverse array of cuticular hydrocarbons, including methyl-branched alkanes. This conservation suggests that the basic genetic toolkit for producing these compounds was established early in insect evolution. The stereochemistry of methyl-branched hydrocarbons has also been found to be conserved, with the (R)-configuration being predominant across different insect orders, further supporting the idea of a shared and highly conserved biosynthetic pathway pnas.org.

Divergence in Methyl-Branched Alkane Production Across Species

Despite the conserved enzymatic machinery, there is significant diversity in the specific CHC profiles among different insect species, including the presence and position of methyl branches. This divergence is likely due to subtle variations in the substrate specificities and expression levels of the biosynthetic enzymes. For example, the specific fatty acid synthase responsible for incorporating methylmalonyl-CoA may have evolved different specificities in different lineages, leading to the production of methyl-branched alkanes with varying chain lengths and branch positions. The presence of this compound has been documented in the cuticular hydrocarbon profiles of various insect species, but its relative abundance and co-occurrence with other branched alkanes can vary significantly, reflecting this evolutionary divergence.

Genetic and Transcriptomic Studies on this compound Biosynthesis

Advances in molecular biology have begun to shed light on the genetic basis of CHC biosynthesis. Transcriptomic analyses of oenocytes, the primary site of hydrocarbon synthesis, have identified numerous candidate genes belonging to the key enzyme families involved in this process nih.govlstmed.ac.ukresearchgate.net.

For instance, studies in the mosquito Anopheles gambiae have utilized transcriptomics of isolated oenocytes to delineate the hydrocarbon biosynthetic pathway and identify genes associated with the production of long-chain fatty acids, the precursors to CHCs nih.govlstmed.ac.ukresearchgate.net. While these studies provide a broad overview of the genes involved in CHC synthesis, the specific genes responsible for the production of internally branched alkanes like this compound have not yet been definitively identified.

Genetic and genomic studies in parasitoid wasps have also begun to map quantitative trait loci (QTL) associated with variations in methyl-branched alkanes, providing further evidence for the genetic control of CHC profiles biorxiv.org. These studies pave the way for future research to pinpoint the specific genes and regulatory elements that govern the precise structure of complex hydrocarbons such as this compound. The identification of these genes will be crucial for a complete understanding of the molecular mechanisms that generate the vast diversity of insect cuticular hydrocarbons.

Ecological and Biological Roles of 15 Methyltritriacontane

Role as a Semiochemical in Interspecific and Intraspecific Chemical Communication

15-Methyltritriacontane is a methyl-branched alkane that plays a significant role as a semiochemical, a chemical substance that carries a message for an organism. It is integral to the chemical communication systems of various insect species, influencing behaviors such as mating and social organization.

In the stable fly, Stomoxys calcitrans, cuticular hydrocarbons (CHCs) on the female's surface act as a contact sex pheromone, stimulating mating behavior in males. researchgate.net Research has identified a blend of saturated and unsaturated hydrocarbons responsible for inducing male copulatory attempts. researchgate.netresearchgate.net Within the saturated hydrocarbon fraction, specific methyl-branched alkanes are key active components.

Synthetic versions of 20 different methyl-branched and 1,5-dimethyl-branched alkanes found in the female stable fly's CHC profile were evaluated for their effectiveness as mating stimulants. researchgate.net Bioassays revealed that this compound, along with 15,19-dimethyltritriacontane, demonstrated the highest degree of activity, confirming its crucial role as a sex-stimulant pheromone in this species. researchgate.net The synthesis of both the racemic mixture and the individual enantiomers of this compound has been achieved to further study its specific biological activity. nih.gov The amount of these crucial hydrocarbons on the female increases until she is three days old, coinciding with sexual maturity. researchgate.net

| Research Focus | Key Findings | Species |

| Identification of Mating Stimulants | Cuticular rinses from female flies contain hydrocarbons that incite male copulatory behavior. researchgate.net | Stomoxys calcitrans |

| Bioassay of Synthetic Compounds | Among 20 synthesized methyl-branched alkanes, this compound was one of the two most active mating stimulants. researchgate.netpherobase.com | Stomoxys calcitrans |

| Synthesis for Bioactivity Study | The racemate and both (R)- and (S)-enantiomers of this compound were synthesized to investigate their pheromonal properties. nih.gov | Stomoxys calcitrans |

In social insects, the complex mixture of hydrocarbons on their cuticle serves as a chemical signature, encoding information about colony membership, reproductive status, and caste. antwiki.orgelifesciences.org These CHC profiles are fundamental for maintaining colony cohesion. nih.govresearchgate.net

The ability of social insects to distinguish between nestmates and non-nestmates is critical for colony integrity. This recognition is primarily based on the CHC profile, which functions as a colony-specific odor. antwiki.orgnih.govresearchgate.net

| Species | Compound Class | Role in Communication | Research Finding |

| Tetraponera rufonigra | Methyl-branched alkane | Nestmate Recognition | This compound is a major CHC component in the chemical signature of workers. researchgate.net |

| Formica japonica | Cuticular Hydrocarbons | Nestmate Recognition | Behavioral evidence confirms hydrocarbons act as the primary nestmate recognition cues. nih.gov |

| Formica fusca | Methyl-branched alkanes | Nestmate Recognition | Methyl-branched hydrocarbons appear to be important recognition cues in this species. mendeley.com |

The composition of an insect's CHC profile is highly variable among different species, creating a distinct chemical signature. nih.gov This species-specificity is crucial for various forms of chemical communication, including the recognition of potential mates and hosts. nih.govnih.gov The CHC profile can differ in the number of compounds, their chain lengths, the position of methyl branches, and the presence or absence of double bonds. nih.gov

Methyl-branched alkanes, such as this compound, are a common and important class of compounds that contribute to these species-specific signatures. nih.gov For example, in host-parasitoid interactions, parasitic wasps use the host's CHCs as contact kairomones for host recognition. nih.gov The presence or absence of specific methyl alkanes in a host's CHC profile can determine whether it is accepted or rejected by the parasitoid. nih.gov The unique blend of CHCs, therefore, acts as a reliable indicator that allows insects to discriminate between their own species and others.

Contribution to Cuticular Hydrocarbon Profiles for Social Insect Communication

Functional Contribution to Insect Cuticular Hydrocarbon (CHC) Blends

Beyond their role in communication, CHCs are a critical component of the insect cuticle, with fundamental physiological functions. nih.govresearchgate.net

All terrestrial insects are covered by a waxy lipid layer on the outer part of their cuticle, known as the epicuticle. researchgate.netnih.govresearchgate.net This layer's primary function is to act as a barrier against uncontrolled water loss, which is a major factor in preventing desiccation. nih.govresearchgate.netnih.govresearchgate.net Cuticular hydrocarbons are the dominant fraction of this epicuticular wax. nih.govresearchgate.net

The epicuticular layer is composed of a complex mixture of lipids, but it is the long-chain hydrocarbons like this compound that are principally responsible for its waterproofing properties. researchgate.netresearchgate.net These molecules are highly hydrophobic. The structure of individual CHCs influences the physical properties of the epicuticular wax. The presence of methyl branches, as in this compound, affects how the hydrocarbon molecules pack together. This, in turn, influences the melting point and fluidity of the wax layer, which is critical for maintaining the integrity of the desiccation barrier across a range of environmental temperatures. researchgate.net The composition of the epicuticular wax, including the relative proportions of linear alkanes and methyl-branched alkanes, is therefore structurally significant for insect survival. nih.govnih.govfao.org

| Layer | Primary Components | Key Function | Structural Role of this compound |

| Epicuticle | Cuticular Hydrocarbons (CHCs) | Prevention of water loss (desiccation resistance). researchgate.netnih.govresearchgate.net | Contributes to the structural matrix of the waterproof lipid layer. The methyl branch influences the packing and physical properties of the wax. researchgate.net |

Interplay with Other Cuticular Lipids (e.g., n-alkanes, other methyl-branched alkanes, alkenes)

The insect cuticle is coated in a complex matrix of lipids, primarily composed of hydrocarbons, which serves as a critical barrier against desiccation and plays a vital role in chemical communication researchgate.netnih.govresearchgate.netnih.govscinito.ai. This lipid layer is a blend of n-alkanes, methyl-branched alkanes like this compound, and unsaturated hydrocarbons (alkenes) nih.gov. The precise composition of this mixture is crucial for its physical properties and biological functions.

The interplay between these different lipid classes is essential for maintaining the functionality of the cuticle across varying environmental conditions. While straight-chain n-alkanes are generally solid at room temperature, the introduction of methyl branches or double bonds (in alkenes) disrupts the uniform packing of the hydrocarbon chains researchgate.net. This disruption lowers the melting point of the wax layer, ensuring it remains flexible over a wide range of ambient temperatures researchgate.net. Therefore, this compound, in conjunction with other methyl-branched alkanes and alkenes, contributes to the fluidity and adaptability of the cuticular lipid layer, which is a critical aspect of an insect's ability to resist water loss.

From a chemical communication perspective, methyl-branched hydrocarbons have been widely implicated as contact pheromones, mediating a variety of inter- and intraspecific behaviors. pnas.org The specific blend of different hydrocarbons, including the presence and relative abundance of compounds like this compound alongside n-alkanes and alkenes, can create a unique chemical signature for a species, sex, or even an individual. While n-alkanes are primarily associated with waterproofing, methyl-branched hydrocarbons and unsaturated compounds are more likely to be involved in communication researchgate.net. The presence of this compound within this complex blend can, therefore, be a key component of the chemical cues used for recognition and mating.

Occurrence and Distribution in Diverse Biological Systems

Presence in Agricultural Storage Pests (e.g., Rhyzopertha dominica, Tribolium castaneum)

Cuticular hydrocarbons play a significant role in the biology of major agricultural storage pests such as the lesser grain borer, Rhyzopertha dominica, and the red flour beetle, Tribolium castaneum. Research has indicated a correlation between the quantity of cuticular hydrocarbons and insecticide resistance in these species. Specifically, phosphine-resistant strains of both R. dominica and T. castaneum have been found to possess higher amounts of cuticular hydrocarbons compared to their susceptible counterparts semanticscholar.org. This suggests that a thicker or more robust hydrocarbon layer may provide a barrier against the penetration of insecticides.

While the presence of this compound has not been explicitly documented in all studies of these particular pests, the cuticular hydrocarbon profiles of Tribolium species are known to be rich in methyl-branched alkanes nih.govresearchgate.net. For instance, in Tribolium confusum, methyl alkanes are crucial for host recognition by its parasitoid, Holepyris sylvanidis nih.gov. In a study comparing phosphine-resistant and susceptible strains, significant differences were observed in the levels of other methyl-branched alkanes, such as 3-methylhentriacontane (B1196358) in R. dominica, and 3-methylnonacosane (B87841) and 2-methylheptacosane (B14467182) in T. castaneum semanticscholar.org. The presence and abundance of various methyl-branched alkanes, a class to which this compound belongs, are thus of considerable importance in the context of pest management and insecticide resistance.

Table 1: Prominent Methyl-Branched Alkanes in Tribolium castaneum

| Compound | Carbon Chain Length | Branch Position |

| Methyl-branched pentacosane | C25 | Multiple |

| Methyl-branched heptacosane | C27 | Multiple |

| 11- and 13-methylheptacosanes | C27 | 11 and 13 |

| 11,15-dimethylheptacosane | C27 | 11 and 15 |

| 3-methylheptacosane | C27 | 3 |

This table is based on data from available research on Tribolium castaneum's cuticular hydrocarbons.

Detection in Microbial Mats (e.g., Cyanobacterial Mats)

The occurrence of this compound is not limited to the animal kingdom. It has also been identified as a component of the hydrocarbon fraction in microbial mats, specifically in modern and Holocene cyanobacterial mats from Abu Dhabi, United Arab Emirates nist.gov. Cyanobacterial mats are complex, layered microbial communities that are considered modern analogues of some of the earliest ecosystems on Earth. The identification of this compound in these mats provides insights into the biogeochemical cycles and the types of organic molecules that can be preserved in the geological record.

Identification in Other Invertebrate Species (e.g., Acheta domesticus L.)

The common house cricket, Acheta domesticus L., possesses a diverse profile of cuticular hydrocarbons. A significant portion of these are methyl-branched alkanes. Detailed analysis of the cuticular lipids of A. domesticus has revealed the presence of a homologous series of "x-methylalkanes," where the methyl side-chain is located on the 13th, 15th, and 17th carbon atoms of the hydrocarbon chain nih.gov. This series includes homologues with a total of 31, 33, 35, 37, and 39 carbon atoms nih.gov. Given that this compound has a 33-carbon backbone with a methyl group at the 15th position, it falls within this identified series of compounds present on the cuticle of the house cricket.

Table 2: Composition of Cuticular Hydrocarbons in Acheta domesticus L.

| Hydrocarbon Class | Percentage of Total Hydrocarbons | Key Compounds/Features |

| n-Alkanes | 4% | n-Nonacosane is the major component. |

| 2-Methylalkanes | 20% | 2-Methyloctacosane and 2-methyltriacontane (B3048091) are major components. |

| x-Methylalkanes | 59% | Homologous series with methyl groups at C13, C15, and C17. Includes homologues with 31, 33, 35, 37, and 39 carbons. |

| Olefins | 16-18% | Mixture of straight-chain and 2-methyl-alkenes and alkadienes. |

This table is based on data from Hutchins and Martin (1968). nih.gov

Advanced Analytical Methodologies for 15 Methyltritriacontane Analysis

Extraction Techniques from Complex Biological Matrices

The initial and critical step in the analysis of 15-Methyltritriacontane involves its efficient extraction from the biological matrix. The choice of extraction technique is paramount to ensure high recovery of the target analyte while minimizing the co-extraction of interfering substances.

Direct Immersion Solid-Phase Microextraction (DI-SPME) has emerged as a valuable technique for the extraction of lipids, including hydrocarbons, from biological samples. nih.gov This method involves directly immersing a coated fiber into a liquid sample, allowing for the partitioning of analytes from the matrix onto the fiber coating. nih.gov For non-derivatized lipids like this compound, which are often present in the cuticular waxes of insects, DI-SPME offers a solvent-minimized approach to sample preparation. nih.govresearchgate.net

The primary advantage of DI-SPME is its ability to concentrate analytes of interest, thereby enhancing detection sensitivity. nih.gov It is particularly useful for analyzing metabolites and can provide insights into the chemical changes occurring within an organism. nih.gov Research has demonstrated the utility of DI-SPME followed by gas chromatography-mass spectrometry (GC-MS) for the identification of a wide range of compounds from insect samples. nih.gov While direct application on this compound specifically is not extensively documented, the principles of the technique support its applicability for extracting long-chain hydrocarbons from complex biological fluids or extracts.

Table 1: Comparison of DI-SPME with Conventional Solvent Extraction

| Feature | Direct Immersion Solid-Phase Microextraction (DI-SPME) | Conventional Solvent Extraction |

| Solvent Usage | Minimal to none | Significant volumes |

| Sample Volume | Small volumes required | Larger volumes often necessary |

| Selectivity | Can be tailored by fiber coating | Dependent on solvent polarity |

| Contamination Risk | Lower risk of contamination from internal tissues nih.govresearchgate.net | Higher risk of co-extracting internal lipids nih.govresearchgate.net |

| Throughput | Potentially higher for multiple samples | Can be labor-intensive |

Conventional liquid-liquid or solid-liquid extraction methods remain a cornerstone for isolating hydrocarbons from biological materials. organomation.com The choice of solvent is critical and is dictated by the polarity of the target analyte and the nature of the matrix. For non-polar compounds like this compound, hydrocarbon solvents such as hexane (B92381) and pentane (B18724) are commonly employed. mdpi.comshopbvv.com These solvents effectively dissolve the cuticular waxes of insects, allowing for the extraction of hydrocarbons. nih.gov

The optimization of solvent systems often involves using mixtures of solvents to enhance extraction efficiency and selectivity. slideshare.net For instance, a mixture of dichloromethane (B109758) and methanol (B129727) has been shown to be an effective all-round solvent system for lipid extraction. nih.gov While acetonitrile (B52724) is a polar aprotic solvent, its use in hydrocarbon extraction is typically as part of a multi-step process, such as in liquid-liquid partitioning to remove more polar interfering compounds. researchgate.net The selection of an appropriate solvent system is a balance between maximizing the recovery of this compound and minimizing the extraction of other lipids that could interfere with subsequent chromatographic analysis. researchgate.net

Factors to consider when choosing a solvent include its selectivity for the target compound, density, toxicity, volatility, and miscibility with the sample matrix. researchgate.net For example, while benzene (B151609) is an effective solvent, its toxicity limits its use. slideshare.netresearchgate.net Toluene offers similar properties with lower toxicity but has a higher boiling point. slideshare.netresearchgate.net

Chromatographic Separation and Characterization Techniques

Following extraction, chromatographic techniques are employed to separate this compound from other co-extracted compounds. This separation is essential for accurate identification and quantification.

Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it ideal for hydrocarbon profiling. cranfield.ac.uknih.gov The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. nih.gov

For the analysis of complex hydrocarbon mixtures, such as those found in insect cuticles, high-resolution capillary columns are essential. nih.govunl.edu Columns with non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5), are commonly used for separating alkanes. cas.cn The development of longer columns and optimized temperature programming allows for the separation of isomers and compounds with similar boiling points. cas.cn The retention time of a compound in GC is a characteristic feature that aids in its identification. nih.gov

GC coupled with mass spectrometry (GC-MS) is a powerful combination that provides both separation and structural information, making it a standard method for the analysis of cuticular hydrocarbons. mdpi.comcranfield.ac.uk

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of a wide range of compounds. nih.gov In the context of this compound analysis, HPLC is primarily used for the fractionation of complex lipid extracts prior to GC-MS analysis. researchgate.net This is particularly useful when the concentration of the target analyte is low or when there are significant interferences from other lipid classes.

Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, is effective for separating hydrocarbon classes. nih.govpublications.gc.ca For instance, a crude extract can be separated into fractions containing saturated alkanes, aromatic hydrocarbons, and more polar compounds. researchgate.netgoogle.com This pre-purification step simplifies the mixture, allowing for more effective analysis by GC-MS. While HPLC can be used for the analysis of hydrocarbons, GC is generally preferred for its higher resolution of alkanes.

Table 2: Role of Chromatographic Techniques in this compound Analysis

| Technique | Primary Role | Key Advantages |

| Gas Chromatography (GC) | Separation and Profiling | High resolution for hydrocarbons, well-established methods. cranfield.ac.uknih.gov |

| High-Performance Liquid Chromatography (HPLC) | Fractionation and Purification | Effective for class separation of lipids, reduces sample complexity for GC-MS. researchgate.net |

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of organic compounds, including branched alkanes like this compound. When coupled with GC, it provides a two-dimensional analysis based on both chromatographic retention time and mass-to-charge ratio.

The mass spectrum of an alkane is generated by bombarding the molecule with electrons, causing it to ionize and fragment in a characteristic pattern. ic.ac.uk For branched alkanes, fragmentation preferentially occurs at the branching point due to the increased stability of the resulting secondary or tertiary carbocations. ic.ac.ukuobasrah.edu.iqwhitman.edu This preferential fragmentation provides crucial information about the location of the methyl group along the carbon chain.

The mass spectrum of an internally branched methylalkane will show characteristic cleavage at the branching position. researchgate.net The presence of even-mass numbered fragments in the mass spectra of branched alkanes is of high diagnostic value for determining the position of the methyl group. researchgate.net While the molecular ion peak for long-chain alkanes may be weak or absent, the fragmentation pattern, particularly the relative abundance of key fragment ions, allows for the confident identification of this compound and its differentiation from other isomers. ic.ac.ukwhitman.edu

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Mass spectrometry is a cornerstone technique for identifying this compound. When coupled with gas chromatography (GC-MS), it allows for the separation of the compound from complex mixtures prior to mass analysis. nih.gov

Electron Ionization (EI) is a hard ionization technique widely used for the analysis of volatile compounds like hydrocarbons. escholarship.org In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M+•). escholarship.orglibretexts.org This molecular ion is often energetically unstable and undergoes extensive fragmentation, creating a characteristic pattern of fragment ions. libretexts.org For long-chain alkanes, the molecular ion peak is often of low abundance or entirely absent. ic.ac.uk The resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for identification. nist.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation compared to EI. d-nb.info In CI, a reagent gas (such as methane (B114726) or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecule to produce ions, typically through proton transfer, adduct formation, or hydride abstraction. d-nb.info This process imparts less energy to the analyte molecule, leading to a more abundant molecular ion or protonated molecule (e.g., [M+H]+), which is useful for confirming the molecular weight of this compound (478.9 g/mol ). d-nb.infonist.gov The choice between EI and CI provides complementary information: EI yields detailed structural data through fragmentation, while CI helps to unequivocally determine the molecular mass.

Analysis of Fragmentation Patterns for Methyl-Branch Point Determination

The key to identifying the position of the methyl group in branched alkanes lies in the analysis of their EI fragmentation patterns. ic.ac.uk C-C bonds are generally weaker than C-H bonds in alkanes, and fragmentation occurs preferentially at the point of branching due to the increased stability of the resulting secondary or tertiary carbocations. ic.ac.uklibretexts.org

For this compound, cleavage occurs on either side of the C-15 carbon. This α-cleavage results in the formation of characteristic fragment ions. The major fragment ions expected from the fragmentation of this compound are shown in the table below. The presence of pairs of prominent ions separated by 28 mass units (CH₂-CH₂) and centered around the branch point is diagnostic for the location of the methyl group. nih.govresearchgate.net For instance, cleavage between C14 and C15 would yield a fragment with m/z = 211 and another at m/z = 295 (M-211). Cleavage between C15 and C16 would yield fragments at m/z = 225 and m/z = 281 (M-225). The analysis of these specific ion pairs allows for the unambiguous assignment of the methyl group to the C-15 position. nih.gov

| Bond Cleaved | Resulting Primary Carbocation (m/z) | Resulting Secondary Carbocation (m/z) | Expected Observation |

|---|---|---|---|

| C14–C15 | C₁₄H₂₉⁺ (197) | C₂₀H₄₁⁺ (281) | Ions resulting from cleavage at the branching point are more stable and thus produce more intense peaks. |

| C15–C16 | C₁₈H₃₇⁺ (253) | C₁₆H₃₃⁺ (225) | The pattern of these key fragment ions helps to pinpoint the C-15 branch. |

Quantitative Analysis of this compound in Complex Blends

This compound is often a component of complex mixtures, such as the cuticular hydrocarbons (CHCs) of insects, which can contain dozens of linear, branched, and unsaturated hydrocarbons. nih.govscienceopen.com Quantitative analysis of this compound within such blends is typically performed using gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame ionization detection (GC-FID). nih.gov

The quantification process involves several key steps:

Extraction: The CHCs, including this compound, are extracted from the source material (e.g., insect cuticle) using a non-polar solvent like hexane. nih.gov

Internal Standard: A known amount of an internal standard, a compound not naturally present in the sample (e.g., a deuterated alkane or an alkane with a chain length not found in the sample), is added to the extract. scienceopen.com

GC Separation and Detection: The extract is injected into the GC, where individual hydrocarbons are separated based on their boiling points and interaction with the capillary column. nih.gov

Quantification: The area of the chromatographic peak corresponding to this compound is measured and compared to the peak area of the internal standard. The relative abundance or absolute concentration can then be calculated. nih.govscienceopen.com

The following table presents hypothetical quantitative data for this compound within a representative insect CHC profile, illustrating its relative abundance compared to other hydrocarbons.

| Compound | Retention Time (min) | Peak Area | Relative Abundance (%) |

|---|---|---|---|

| n-Heptacosane (C27) | 22.5 | 150,000 | 15.0 |

| n-Nonacosane (C29) | 25.8 | 250,000 | 25.0 |

| 13-Methylnonacosane | 26.1 | 100,000 | 10.0 |

| n-Hentriacontane (C31) | 28.9 | 200,000 | 20.0 |

| This compound | 31.5 | 80,000 | 8.0 |

| n-Tritriacontane (C33) | 31.8 | 120,000 | 12.0 |

| Internal Standard (n-Docosane) | 18.2 | 100,000 | 10.0 |

Determination of Absolute Stereochemistry

The carbon atom at position 15 in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-15-methyltritriacontane and (S)-15-methyltritriacontane. Determining the absolute stereochemistry of the naturally occurring form requires specialized analytical methods.

Digital Polarimetry for Optical Rotation Measurement

Polarimetry is a technique used to measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound. samarainstruments.comtorontech.com Each enantiomer of a chiral molecule will rotate the plane of polarized light by an equal amount but in opposite directions. youtube.com Digital polarimeters provide high-precision measurements of this optical rotation. holmarc.com

The specific rotation ([α]) is a characteristic physical property of a chiral compound and is calculated using the observed angle of rotation (α), the concentration of the sample (c), and the path length of the sample tube (l). torontech.com

Specific Rotation Formula: [α] = α / (c * l)

To measure the optical rotation of this compound, a purified sample would be dissolved in a suitable solvent, placed in the polarimeter's sample tube, and the angle of rotation would be measured. torontech.com The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, providing the first piece of information about its stereochemistry.

| Parameter | Description | Unit | Example Value |

|---|---|---|---|

| Observed Rotation (α) | The angle measured by the polarimeter. | Degrees (°) | +0.52 |

| Path Length (l) | The length of the polarimeter sample tube. | Decimeters (dm) | 1.0 |

| Concentration (c) | The concentration of the sample solution. | g/mL | 0.05 |

| Specific Rotation ([α]) | The calculated value, a physical constant for the compound under specific conditions (temperature and wavelength). | °·mL·g⁻¹·dm⁻¹ | +10.4 |

Chiral Gas Chromatography and Comparison with Synthesized Enantiomerically Pure Standards

While polarimetry indicates the net rotation of a sample, it does not definitively assign the (R) or (S) configuration without a reference. Chiral gas chromatography is the definitive method for determining the enantiomeric composition and absolute stereochemistry of volatile compounds like this compound. gcms.cz

This technique uses a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czresearchgate.net The two enantiomers of a chiral compound interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. mpg.de This differential interaction leads to a difference in their retention times, allowing for their separation. mpg.de

To determine the absolute stereochemistry, the following procedure is employed:

Synthesis: Enantiomerically pure standards of both (R)-15-methyltritriacontane and (S)-15-methyltritriacontane are chemically synthesized.

Chiral GC Analysis: The synthesized (R) and (S) standards are injected separately into the chiral GC system to determine the retention time for each pure enantiomer.

Sample Analysis: The purified natural sample of this compound is then analyzed under the identical GC conditions.

Comparison: The retention time of the natural compound is compared to the retention times of the (R) and (S) standards. If the natural sample's peak matches the retention time of the (S)-standard, its absolute configuration is determined to be (S).

The table below illustrates the expected outcome of a chiral GC analysis for determining the absolute stereochemistry of naturally occurring this compound.

| Sample Injected | Retention Time (min) | Conclusion |

|---|---|---|

| Synthesized (R)-15-Methyltritriacontane Standard | 35.2 | Comparison of retention times indicates the natural sample consists solely of the (S)-enantiomer. |

| Synthesized (S)-15-Methyltritriacontane Standard | 35.8 | |

| Natural this compound Isolate | 35.8 |

15 Methyltritriacontane As a Biomarker in Scientific Investigations

Utility of Branched-Chain Alkanes as Chemical Biomarkers

Branched-chain alkanes, a class of saturated hydrocarbons characterized by the presence of one or more alkyl groups attached to a linear carbon chain, serve as vital chemical biomarkers in the natural world. These compounds are integral components of the complex mixtures of cuticular hydrocarbons (CHCs) found on the epicuticle of nearly all insects. CHCs primarily function to prevent desiccation by providing a waterproof barrier. However, they have also evolved to play a crucial role in chemical communication, acting as semiochemicals that mediate a wide array of behaviors. nih.govscinito.airesearchgate.net

The structural diversity of branched-chain alkanes, which arises from variations in the position and number of methyl groups along the carbon backbone, allows for a high degree of signal specificity. This chemical complexity is fundamental to their function in conveying information. In the context of entomology, the specific blend of CHCs, including methyl-branched alkanes, can act as a "chemical signature" for an insect. This signature can be used for:

Species Recognition: Different insect species often possess unique CHC profiles, enabling them to distinguish between conspecifics and other species.

Sex Identification: In many species, males and females have distinct CHC profiles, which function as contact sex pheromones to facilitate mating.

Nestmate Recognition: For social insects, such as ants and bees, CHCs are critical for discriminating between colony members and intruders.

Host Recognition: Parasitic and predatory insects can use the CHC profiles of their hosts or prey as cues for location and identification. nih.govresearchgate.net

The stability and species-specificity of many branched-chain alkanes make them excellent biomarkers for researchers studying insect behavior, ecology, and evolution. By analyzing the CHC profile of an insect, scientists can gain insights into its taxonomic identity, reproductive state, and social interactions.

Application in Ecological and Entomological Research

15-Methyltritriacontane, with the chemical formula C34H70, has been identified as a significant biomarker in several entomological studies. Its applications range from understanding mating behaviors to identifying species.

Pheromonal Activity in the Stable Fly (Stomoxys calcitrans)

One of the most well-documented roles of this compound is as a sex-stimulant pheromone in the stable fly, Stomoxys calcitrans. Research has shown that this compound is an active component of the female's cuticular hydrocarbons that stimulates mating behavior in males. The presence of this compound on the female cuticle acts as a chemical cue that signals her sexual maturity and receptivity to males. This application is a clear example of how a specific branched-chain alkane can function as a critical biomarker for reproductive behavior in an insect species.

Component of Cuticular Hydrocarbons in Various Insects

For instance, in studies of parasitic wasps, the CHC profile, which includes methyl-branched alkanes like this compound, is crucial for mate and host recognition. nih.govd-nb.info The unique blend of hydrocarbons allows these wasps to make critical decisions about mating and oviposition.

The table below summarizes some of the insect species in which this compound has been identified and its recognized or potential role as a biomarker.

| Insect Species | Family | Recognized/Potential Role of this compound |

| Stable Fly (Stomoxys calcitrans) | Muscidae | Sex-stimulant pheromone |

| Malaysian Fruit Fly (Bactrocera sp.) | Tephritidae | Component of species-specific CHC profile |

| Parasitic Wasps (Muscidifurax sp.) | Pteromalidae | Component of CHC profile for chemical communication |

| Migratory Locust (Locusta migratoria) | Acrididae | Component of CHC profile for waterproofing and communication |

Use in Chemotaxonomy

The analysis of CHC profiles, including the presence and abundance of specific compounds like this compound, is increasingly used in chemotaxonomy. This approach aids in the differentiation of closely related species or even different populations of the same species that may be morphologically similar. The stability and genetic basis of CHC profiles make them a reliable tool for taxonomic and phylogenetic studies.

Methodological Considerations for Biomarker Discovery and Quantification

The accurate discovery and quantification of this compound as a biomarker rely on precise analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of insect cuticular hydrocarbons.

Sample Preparation

The first critical step is the extraction of CHCs from the insect cuticle. This is typically achieved by washing or immersing the insect in a non-polar solvent, such as hexane (B92381) or pentane (B18724), for a short period. nih.gov This method effectively removes the hydrocarbons from the epicuticle without extracting internal lipids. Care must be taken to avoid contamination, and the solvent is usually evaporated to concentrate the CHC extract before analysis. For some applications, solid-phase microextraction (SPME) offers a solvent-free alternative for collecting volatile or semi-volatile CHCs. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is ideally suited for separating and identifying the complex mixtures of hydrocarbons found on insect cuticles.

Gas Chromatography (GC): The concentrated CHC extract is injected into the GC, where it is vaporized. The gaseous components are then passed through a long, thin capillary column. Non-polar columns, such as those with a DB-5ms stationary phase, are commonly used for hydrocarbon analysis. nih.govnih.gov The temperature of the column is gradually increased over time (a temperature program) to separate the different hydrocarbons based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at a lower temperature and ramp up to over 300°C to ensure the elution of very long-chain hydrocarbons. nih.govnih.govunlv.edu

Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which breaks the molecules into characteristic fragment ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a mass spectrum for each compound. The fragmentation pattern of this compound, along with its retention time from the GC, allows for its unambiguous identification.

Quantification

For quantitative analysis, an internal standard (a known amount of a compound not naturally present in the sample) is often added to the extract before GC-MS analysis. By comparing the peak area of this compound to the peak area of the internal standard, its absolute or relative amount can be accurately determined. This quantitative data is crucial for studies comparing CHC profiles between different groups of insects or under different experimental conditions.

Challenges and Considerations

Several factors must be considered to ensure the accuracy and reproducibility of CHC analysis. The CHC profile of an insect can be influenced by its age, diet, and environmental conditions such as temperature. unlv.edu Therefore, these variables must be carefully controlled or accounted for in experimental designs. Additionally, the complexity of CHC mixtures can sometimes lead to the co-elution of different compounds from the GC column, making precise identification and quantification challenging. The use of high-resolution capillary columns and careful optimization of the GC temperature program can help to mitigate this issue.

Future Research Directions and Unanswered Questions

Advancements in Asymmetric Synthesis and Scale-Up of 15-Methyltritriacontane Stereoisomers

The synthesis of the racemate and both the (R)- and (S)-enantiomers of this compound has been successfully achieved, laying the groundwork for producing this semiochemical for research and potential application. However, significant opportunities for advancement in its chemical synthesis persist, particularly in the realms of asymmetric synthesis and large-scale production.

Future research should focus on developing more efficient and stereoselective synthetic routes. While initial syntheses have been reported, the exploration of novel catalytic methods for asymmetric C-C bond formation could lead to higher yields and enantiomeric purities. Methodologies such as enzyme-catalyzed reactions or the use of chiral auxiliaries could offer more sustainable and cost-effective pathways to the desired stereoisomers.

A critical challenge lies in the scale-up of these synthetic processes. The transition from laboratory-scale synthesis to industrial production of insect pheromones often presents hurdles in terms of cost, efficiency, and environmental impact. Research into continuous flow chemistry and the optimization of reaction conditions will be crucial for making this compound and its stereoisomers more readily available for widespread use in integrated pest management strategies. Modern techniques such as iron-mediated cross-coupling reactions and olefin metathesis, which have shown promise in the large-scale synthesis of other insect pheromones, could be adapted for the efficient production of this compound.

| Research Focus | Potential Methodologies | Desired Outcomes |

| Improved Asymmetric Synthesis | Enzyme catalysis, Chiral auxiliaries, Asymmetric C-H activation | Higher enantiomeric purity, Increased yields, More sustainable processes |

| Efficient Scale-Up | Continuous flow chemistry, Iron-mediated cross-coupling, Olefin metathesis | Cost-effective production, Reduced environmental impact, Increased availability for research and application |

Deeper Molecular and Genetic Understanding of this compound Biosynthesis Regulation

The biosynthesis of cuticular hydrocarbons (CHCs) in insects, including branched alkanes like this compound, is a complex process involving a suite of enzymes. While the general pathways are understood, a detailed molecular and genetic understanding of the specific steps and regulatory mechanisms leading to the production of this compound is largely uncharted territory.

Future investigations should aim to identify the specific genes and enzymes responsible for the precise methylation at the 15th carbon position of the tritriacontane (B1216631) backbone. This will likely involve a combination of genomic, transcriptomic, and proteomic approaches in Stomoxys calcitrans. Key enzyme classes that warrant further investigation include fatty acid synthases (FAS) responsible for producing the initial carbon chain, elongases that extend the chain length, and specific methyltransferases that add the methyl group at the correct position. The final step, the conversion of a very-long-chain fatty acyl-CoA precursor to the hydrocarbon, is thought to be catalyzed by a cytochrome P450 enzyme from the CYP4G family.

Understanding the regulation of this biosynthetic pathway is equally important. Research should focus on elucidating the role of hormones, such as juvenile hormone and ecdysone, and key transcription factors in controlling the expression of the genes involved in this compound production. This knowledge could reveal critical developmental and environmental triggers for pheromone production and potentially offer novel targets for disrupting the chemical communication of stable flies.

| Enzyme Class | Putative Role in this compound Biosynthesis |

| Fatty Acid Synthase (FAS) | Synthesis of the initial fatty acid precursor. |

| Elongases | Extension of the fatty acid chain to the required C33 length. |

| Methyltransferases | Addition of a methyl group at the C15 position. |

| Cytochrome P450 (CYP4G) | Oxidative decarbonylation of the fatty acyl-CoA precursor to form the final hydrocarbon. |

Comprehensive Elucidation of Ecological Significance in Underexplored Species and Ecosystems

The primary identified ecological role of this compound is as a sex-stimulant pheromone in the stable fly, Stomoxys calcitrans myrmecologicalnews.orgresearchgate.net. However, the full spectrum of its ecological significance, particularly in other insect species and within broader ecosystem contexts, remains to be explored. Methyl-branched alkanes are known to play diverse roles in insect communication, including acting as species and gender recognition cues, and even as kairomones for parasitoids to locate their hosts.

Future research should endeavor to screen a wider range of insect species, especially within the order Diptera and in ecosystems where stable flies are prevalent, for the presence and potential function of this compound. This could uncover previously unknown roles in interspecific and intraspecific communication. For instance, it is plausible that this compound could act as an aggregation pheromone, a territory marker, or even a component of a more complex pheromone blend in other species.

Furthermore, understanding the broader ecological implications of this compound is crucial. For example, how does the presence of this compound on the cuticle of S. calcitrans influence its interactions with predators, parasites, and pathogens? Does it have any antimicrobial properties? Investigating these questions will provide a more holistic view of the ecological footprint of this important semiochemical.

Development of Novel Analytical Approaches for Ultra-Trace Analysis and In Situ Detection

The detection and quantification of semiochemicals like this compound at physiologically relevant concentrations present a significant analytical challenge. While gas chromatography-mass spectrometry (GC-MS) is the standard method, there is a pressing need for more sensitive and field-deployable analytical techniques.

Future research should focus on the development of novel analytical platforms for the ultra-trace analysis of this compound. This includes advancements in mass spectrometry, such as the use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry, to improve sensitivity and specificity. Techniques like solid-phase microextraction (SPME) coupled with GC-MS can also be further optimized for sampling from live insects or the environment.

A particularly exciting avenue of research is the development of biosensors for the in situ detection of this compound. These could be based on insect olfactory receptors or odorant-binding proteins that specifically recognize this molecule. Such biosensors would enable real-time monitoring of pheromone levels in the field, providing invaluable data for pest management and ecological studies. The development of portable and robust biosensor systems would represent a paradigm shift in our ability to study and utilize insect chemical communication.

Exploration of Biotic and Abiotic Degradation Pathways in Diverse Environmental Compartments

Future research should investigate the biotic degradation of this compound by microorganisms in various environmental compartments, such as soil and water. Identifying the specific microbial species and enzymatic pathways involved in the breakdown of this long-chain branched alkane will be crucial. Studies have shown that various bacteria and fungi can degrade a wide range of hydrocarbons, and it is likely that specific microbial communities are capable of metabolizing this compound.

常见问题

Q. How should contradictory data on the solubility of this compound in polar solvents be resolved?

- Methodological Answer : Replicate conflicting studies while standardizing solvent purity (e.g., HPLC-grade) and temperature control (±0.1°C). Apply Hansen solubility parameters to model interactions and identify outliers. Use statistical tools (e.g., ANOVA) to assess whether discrepancies arise from experimental error or intrinsic compound variability .

Q. What computational strategies can predict the crystallographic behavior of this compound, and how do they align with experimental XRD data?

- Methodological Answer : Perform density functional theory (DFT) calculations to model crystal packing efficiency. Compare predicted lattice parameters with single-crystal XRD results. Address mismatches by refining force fields or considering polymorphism. Validate with Rietveld refinement for powder XRD data .

Q. How can the biosynthetic origin of this compound in certain plant species be investigated using isotopic labeling?

- Methodological Answer : Administer C-labeled acetate precursors to living specimens and track incorporation via LC-MS/MS. Use kinetic isotope effect (KIE) studies to identify rate-limiting enzymatic steps. Cross-reference with genomic databases to pinpoint candidate methyltransferases .

Q. What methodologies are suitable for analyzing the ecological impact of this compound leakage into aquatic systems?

- Methodological Answer : Conduct microcosm experiments with controlled exposure levels. Measure biodegradation rates via GC-FID and assess toxicity using model organisms (e.g., Daphnia magna). Apply LC calculations and compare with regulatory thresholds (e.g., EPA guidelines) .

Data Analysis & Interpretation

Q. How can multivariate analysis resolve overlapping spectral signals in mixtures containing this compound?

- Methodological Answer : Apply principal component analysis (PCA) to deconvolute GC-MS or IR spectra. Use software like MATLAB or Python’s SciKit-Learn for pattern recognition. Validate with spiked samples to confirm detection limits .

Q. What statistical frameworks are recommended for meta-analyses of this compound’s physicochemical properties across studies?

- Methodological Answer : Aggregate data from peer-reviewed sources into a standardized database. Use random-effects models to account for inter-study variability. Report confidence intervals and heterogeneity indices (e.g., I) .

Experimental Design & Validation

Q. How to ensure reproducibility in catalytic hydrogenation steps during this compound synthesis?

- Methodological Answer : Standardize catalyst activation protocols (e.g., palladium on carbon, reduced under H). Monitor pressure and temperature in real time using automated reactors. Share raw data and calibration curves in supplementary materials .

Q. What validation criteria should be applied to confirm the absence of isomers in synthesized this compound?

- Methodological Answer : Combine chromatographic (HPLC with chiral columns) and spectroscopic (IR fingerprint region) methods. Perform X-ray crystallography if single crystals are obtainable. Publish crystallographic data in CIF format for peer validation .

Cross-Disciplinary Applications

Q. How can this compound’s membrane-interaction properties be studied in biophysical models?

- Methodological Answer : Use Langmuir-Blodgett troughs to measure monolayer penetration into lipid bilayers. Pair with fluorescence anisotropy to assess membrane fluidity changes. Compare with molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。